molecular formula C28H22O3 B154452 Diphenylacetic anhydride CAS No. 1760-46-9

Diphenylacetic anhydride

Cat. No. B154452
CAS RN: 1760-46-9
M. Wt: 406.5 g/mol
InChI Key: YZMRCMTTYLBDPD-UHFFFAOYSA-N
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Description

Diphenylacetic anhydride (DPHAA) is a chemical reagent used in various organic synthesis processes. It is particularly useful in the kinetic resolution of racemic mixtures, where it can help in producing optically active compounds. DPHAA has been demonstrated to be effective in the presence of a chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM), to produce a variety of optically active 2-hydroxyalkanoates and corresponding 2-acyloxyalkanoates with high enantioselectivity .

Synthesis Analysis

The synthesis of diphenylacetic anhydride-related compounds involves several catalytic and enantioselective processes. For instance, Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates has been achieved using monoprotected chiral amino acid ligands, leading to olefinated products with a specific absolute configuration . Additionally, diphenylacetic acid has been used in the generation of chirality within a two-component molecular crystal, demonstrating its role in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of diphenylacetic acid plays a crucial role in its reactivity and the generation of chirality. In a study, a chiral two-component molecular crystal was formed by self-assembly of acridine and diphenylacetic acid, where the diphenylacetic acid molecule exhibited torsions resembling the blades of a propeller. This structural feature is significant for the stereospecific reactions that follow .

Chemical Reactions Analysis

Diphenylacetic anhydride is involved in various chemical reactions, including kinetic resolution and acylation. It has been used to resolve racemic 2-hydroxyalkanoates effectively, with the addition of pivalic anhydride enhancing the enantioselectivity of the process . Moreover, diphenylacetic acid derivatives have been synthesized and reacted with nucleophilic reagents, such as KI, H2S, and KCN, showcasing its reactivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diphenylacetic anhydride are not detailed in the provided papers, its reactivity and role in synthesis suggest that it is a stable and crystalline compound when isolated. It is highly reactive in acylation reactions, which is a key characteristic for its use in organic synthesis . The stability and reactivity of diphenylacetic anhydride make it a valuable reagent in the preparation of optically active compounds and peptides .

Scientific Research Applications

Kinetic Resolution of Racemic 2-hydroxyalkanoates

Diphenylacetic anhydride (DPHAA) is effectively used for the kinetic resolution of racemic 2-hydroxyalkanoates. This process, in combination with a chiral acyl-transfer catalyst, successfully produces optically active 2-hydroxyalkanoates and 2-acyloxyalkanoates. The method demonstrates a broad substrate scope and high efficiency, proving DPHAA's usefulness in chiral induction systems (Nakata, Sekiguchi, & Shiina, 2011).

Promoter System in Chemoselective Glycosylations

Diphenylsulfoxide, in combination with triflic anhydride, serves as a potent thiophilic glycosylation promoter system. This novel thiophilic activator is useful in chemoselective glycosylation, demonstrating its effectiveness in activating disarmed thioglycosides and achieving successful condensations (Codée et al., 2003).

Solid-Phase Peptide Synthesis

Diphenylphosphinic mixed anhydrides are evaluated for use in solid-phase peptide synthesis. These mixed anhydrides have been successfully used for the preparation of peptides, showing efficient acylation and absence of disproportionation or wrong way opening, indicating their potential in peptide synthesis applications (Galpin & Robinson, 1984).

Synthesis of Halogenophenyl Derivatives

The condensation of diphenic anhydride with halogenosubstituted phenylacetic acids leads to the formation of enolacetates and diketones, which have shown potential as anticoagulants in blood clotting agents (Nedev, Stoyanov, Minchev, & Aleksiev, 1992).

Reaction with Nucleophilic Reagents

Diphenic acid anhydride reacts with mercuric oxide in acetic acid to form a compound that is reactive to nucleophilic reagents like KI, H2S, and KCN. This study explores the chemical behavior of diphenic acid anhydride in reaction with various reagents, contributing to the understanding of its reactivity and potential applications (Takahashi, Togashi, Morishita, & Takeda, 1982).

Peptide Synthesis using Phenyl Selenoesters

A method for synthesizing phenyl selenoesters from various anhydrides, including diphenyl diselenide, was developed. This approach is effective for creating Fmoc-amino acid selenoesters, which are chemoselective acylating reagents used in oligopeptide synthesis (Temperini, Piazzolla, Minuti, Curini, & Siciliano, 2017).

Safety And Hazards

Diphenylacetic anhydride is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The efficient kinetic resolution of a variety of racemic 2-hydroxyarylketone derivatives was developed by asymmetric esterification protocol using diphenylacetic acid, pivalic anhydride, and a catalytic amount of ®-benzotetramisole ( ®-BTM) . This could open up new avenues for the use of Diphenylacetic anhydride in future chemical reactions and processes.

properties

IUPAC Name

(2,2-diphenylacetyl) 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMRCMTTYLBDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075127
Record name Diphenylacetic acid anhydride
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylacetic anhydride

CAS RN

1760-46-9
Record name Diphenylacetic acid anhydride
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Record name Diphenylacetic anhydride
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Record name Diphenylacetic acid anhydride
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Record name Diphenylacetic Anhydride
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Record name DIPHENYLACETIC ACID ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
CD Hurd, R Christ, CL Thomas - Journal of the American …, 1933 - ACS Publications
… of diphenylacetic anhydride. Phenylacetic anhydride, but not diphenylacetic anhydride, … obtained diphenylacetic anhydridefrom dimethylmalonic diphenylacetic anhydride, (CH3)2C…
Number of citations: 12 pubs.acs.org
K Nakata, A Sekiguchi, I Shiina - Tetrahedron: Asymmetry, 2011 - Elsevier
Diphenylacetic anhydride (DPHAA) was found to be a useful reagent for the kinetic resolution of racemic 2-hydroxyalkanoates in the presence of a catalytic amount of (R)-…
Number of citations: 22 www.sciencedirect.com
HH Wasserman, PS Wharton - Journal of the American Chemical …, 1960 - ACS Publications
… (i) The infrared spectrum, showing bands at 5.49 and 5.70 µ (CHCh) was very similar to the spectrum of the model compound, diphenylacetic anhydride (bands at 5.51 and 5.72 µ); (ii) …
Number of citations: 6 pubs.acs.org
JM Adduci, RS Ramirez - Organic Preparations and Procedures, 1970 - Taylor & Francis
… Diphenylacetic Anhydride. 3iphenylacetic acid (21.2 g., 0.1 mole) in 25 ml. of benzene was refluxed with … The spectrum was consistent with the structure of diphenylacetic anhydride. …
Number of citations: 13 www.tandfonline.com
K Nakata, K Gotoh, K Ono, K Futami, I Shiina - Organic letters, 2013 - ACS Publications
… To avoid generation of 3, the asymmetric acylation of (±)-1i with diphenylacetic anhydride (DPHAA) (11) was attempted instead of employing the dehydration condensation of (±)-1i with …
Number of citations: 56 pubs.acs.org
JA King, FH McMillan - Journal of the American Chemical Society, 1951 - ACS Publications
The several examples in the literature of the conversion of arylacetic acidsto ketones by means of acetic anhydride have been correlated and it has been shown that this reaction, …
Number of citations: 41 pubs.acs.org
WT Brady, ED Dorsey - The Journal of Organic Chemistry, 1970 - ACS Publications
… Thus, the reaction of diphenylacetic acid and diisopropylcarbodiimide produced diphenylacetic anhydride …
Number of citations: 14 pubs.acs.org
CHM Verdegaal, PL Jansse… - Recueil des Travaux …, 1981 - Wiley Online Library
… After filtration, the solvents were removed under reduced pressure and the resulting solid crystallized from pentane to afford diphenylacetic anhydride. Yield 36.6 g (90%). Mp 90-93O (litt…
Number of citations: 8 onlinelibrary.wiley.com
S Qu, MD Greenhalgh, AD Smith - Chemistry–A European …, 2019 - Wiley Online Library
… The optimal conversion and high selectivity obtained using diphenylacetic anhydride 7 o, and the lack of reactivity using pivalic anhydride 7 c, presented the possibility of using the …
T Cohen, IH Song, JH Fager… - Journal of the American …, 1967 - ACS Publications
… Diphenylacetic anhydride is oxidized to benzophenone in … Diphenylacetic Anhydride. Potassium diphenylacetate was pre… Diphenylacetic anhydride was precipitated by diluting the …
Number of citations: 26 pubs.acs.org

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